![molecular formula C21H32F3NO B14375800 N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 89575-26-8](/img/structure/B14375800.png)
N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a dodecyl chain and a trifluoromethyl-substituted phenyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with dodecylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the phenyl ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins or enzymes, modulating their activity. Additionally, the dodecyl chain contributes to the compound’s surfactant properties, enabling it to disrupt lipid bilayers and affect cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- Dodecyl [2-(trifluoromethyl)phenyl] ether
- Phenol, 2-(trifluoromethyl)-
Uniqueness
N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a long dodecyl chain and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct physicochemical properties, such as enhanced lipophilicity and surfactant behavior, which are not commonly observed in similar compounds. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89575-26-8 |
|---|---|
Molekularformel |
C21H32F3NO |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
N-dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H32F3NO/c1-2-3-4-5-6-7-8-9-10-11-16-25-20(26)17-18-12-14-19(15-13-18)21(22,23)24/h12-15H,2-11,16-17H2,1H3,(H,25,26) |
InChI-Schlüssel |
AIGMHNKAYLCHAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)CC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2,6-bis[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14375719.png)
![Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate](/img/structure/B14375724.png)
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
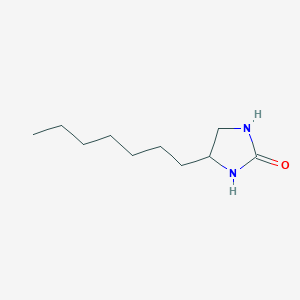

![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
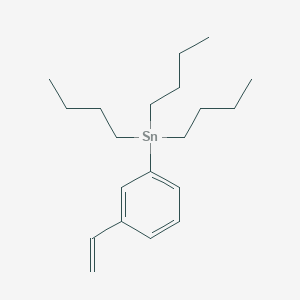
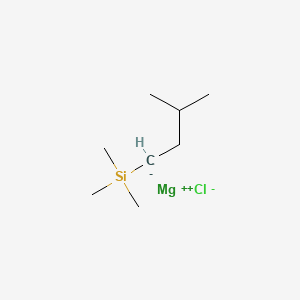
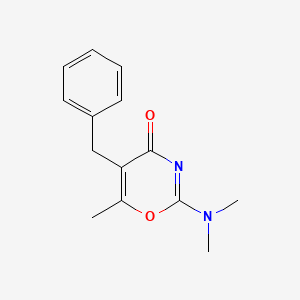
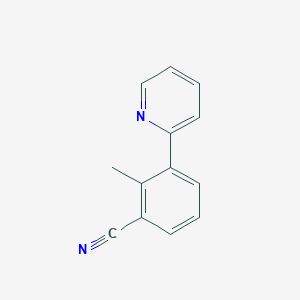

![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
